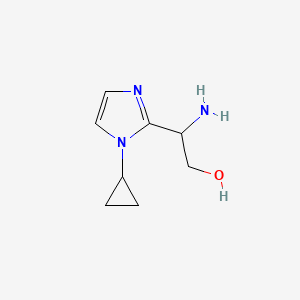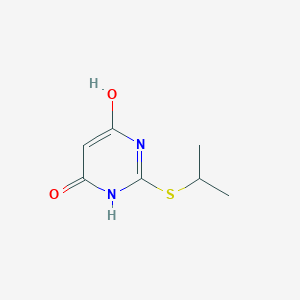
2-Amino-2-(1-cyclopropyl-1H-imidazol-2-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(1-cyclopropyl-1H-imidazol-2-yl)ethan-1-ol is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. The imidazole ring is known for its broad range of chemical and biological properties, making it a significant synthon in the development of new drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, followed by cyclopropylation and subsequent introduction of the aminoethanol group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-(1-cyclopropyl-1H-imidazol-2-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
Major products formed from these reactions include various imidazole derivatives with different functional groups, which can have significant biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(1-cyclopropyl-1H-imidazol-2-yl)ethan-1-ol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its imidazole ring which is a common motif in many pharmaceuticals.
Industry: Utilized in the production of various chemical intermediates and as a catalyst in certain reactions.
Wirkmechanismus
The mechanism of action of 2-Amino-2-(1-cyclopropyl-1H-imidazol-2-yl)ethan-1-ol involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-1H-imidazole: Similar imidazole ring structure but lacks the cyclopropyl and aminoethanol groups.
2-(1H-Imidazol-1-yl)ethanol: Contains the imidazole ring and ethanol group but lacks the cyclopropyl group.
1-Cyclopropyl-1H-imidazole: Contains the cyclopropyl group and imidazole ring but lacks the aminoethanol group.
Uniqueness
2-Amino-2-(1-cyclopropyl-1H-imidazol-2-yl)ethan-1-ol is unique due to its combination of the imidazole ring, cyclopropyl group, and aminoethanol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research .
Eigenschaften
Molekularformel |
C8H13N3O |
|---|---|
Molekulargewicht |
167.21 g/mol |
IUPAC-Name |
2-amino-2-(1-cyclopropylimidazol-2-yl)ethanol |
InChI |
InChI=1S/C8H13N3O/c9-7(5-12)8-10-3-4-11(8)6-1-2-6/h3-4,6-7,12H,1-2,5,9H2 |
InChI-Schlüssel |
HGKNZRXGENNEOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2C=CN=C2C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl 8-fluoro-8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13334882.png)

![(R)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B13334893.png)



![Benzyl (3aR,6aS)-3a,6a-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B13334920.png)
![7-Bromo-3,4-difluoropyrazolo[1,5-a]pyridine](/img/structure/B13334925.png)


![4-Chloro-8-iodo-7-methylpyrazolo[1,5-a][1,3,5]triazine-2-carboxylic acid](/img/structure/B13334954.png)
